4-(But-3-yn-1-yl)-2-nitrophenol
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Overview
Description
4-(But-3-yn-1-yl)-2-nitrophenol is an organic compound characterized by the presence of a nitro group and a phenolic hydroxyl group attached to a benzene ring, along with a but-3-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-yn-1-yl)-2-nitrophenol typically involves the introduction of the but-3-yn-1-yl group to a nitrophenol derivative. One common method involves the reaction of 4-nitrophenol with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-yn-1-yl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The but-3-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-(But-3-yn-1-yl)-2-aminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(But-3-yn-1-yl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(But-3-yn-1-yl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-(But-3-yn-1-yl)-1-(4-nitrobenzoyl)piperazine: Similar structure with a piperazine ring instead of a phenol group.
But-3-yn-1-amine: Contains a but-3-yn-1-yl group but lacks the nitro and phenol functionalities.
Uniqueness
4-(But-3-yn-1-yl)-2-nitrophenol is unique due to the combination of its nitro, phenol, and but-3-yn-1-yl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9NO3 |
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Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-but-3-ynyl-2-nitrophenol |
InChI |
InChI=1S/C10H9NO3/c1-2-3-4-8-5-6-10(12)9(7-8)11(13)14/h1,5-7,12H,3-4H2 |
InChI Key |
XPIFVXWFMPECJC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
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